molecular formula C24H23NO3 B11400044 N-(furan-2-ylmethyl)-3,5-dimethyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

N-(furan-2-ylmethyl)-3,5-dimethyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B11400044
M. Wt: 373.4 g/mol
InChI Key: VKKKPPLIGZIGPE-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid with appropriate amines under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3,5-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H23NO3/c1-16-6-9-19(10-7-16)14-25(15-20-5-4-12-27-20)24(26)23-18(3)21-13-17(2)8-11-22(21)28-23/h4-13H,14-15H2,1-3H3

InChI Key

VKKKPPLIGZIGPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=C(C4=C(O3)C=CC(=C4)C)C

Origin of Product

United States

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